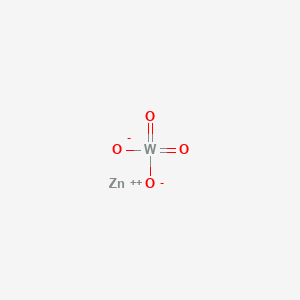

Zinc tungsten oxide

Description

Properties

IUPAC Name |

zinc;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W.Zn/q;;2*-1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSXSLGFYGBEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4WZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Reaction Parameters

In a representative protocol, equimolar solutions of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) are mixed under vigorous stirring. The mixture is transferred to a Teflon-lined autoclave and heated at 150–200°C for 5–24 hours. Critical parameters include:

At pH 8 and 200°C for 24 hours, pure monoclinic ZnWO₄ nanorods (50–100 nm diameter, 1–2 μm length) form via oriented attachment mechanisms. Higher pH (>10) induces ZnO phase segregation due to zinc hydroxide precipitation.

Crystallographic and Optical Properties

XRD analysis confirms monoclinic wolframite structure (space group P2/c) with lattice parameters a = 4.69 Å, b = 5.73 Å, c = 4.95 Å. FTIR spectra show characteristic W–O–Zn stretching modes at 826 cm⁻¹ and 582 cm⁻¹. Bandgap measurements via UV-Vis diffuse reflectance yield , suitable for UV-driven photocatalysis.

Coprecipitation and Polymer-Assisted Synthesis

Coprecipitation offers rapid, scalable ZnWO₄ production, often coupled with polymer matrices for nanocomposite formation.

Nanocomposite Fabrication

A study dispersed ZnWO₄ nanoparticles (20–30 nm) into polyethylene sebacate (PES) via:

TEM reveals spherical ZnWO₄ particles embedded in the polymer matrix, enhancing ionic conductivity to at 120°C.

Phase Control via Annealing

Post-synthesis annealing critically impacts crystallinity:

-

200°C : Amorphous-rich phase with high surface area (27.1 m²/g)

-

400°C : Monoclinic-orthorhombic mixed phase, reduced surface area (8.4 m²/g)

Thermogravimetric analysis (TGA) shows 6.9% mass loss during H₂ reduction at 650°C, indicating oxygen vacancy formation.

Hybrid Flame-Solution Techniques for Heterostructures

Combined flame and solution methods enable complex ZnWO₄-based heterostructures.

Flame Synthesis of WO₃ Nanowire Substrates

Tungsten substrates heated to 1720°C in a methane-air flame produce vertically aligned WO₂.₉ nanowires (20–50 nm diameter, >10 μm length). The vapor-solid growth mechanism ensures high aspect ratios and surface densities of .

ZnWO₄ Heterostructure Growth

WO₂.₉ nanowires are immersed in Zn²⁺/Sn²⁺ ethylenediamine solutions (65°C, pH 9–11). Sn²⁺:Zn²⁺ ratios control nucleation:

HRTEM confirms epitaxial ZnWO₄ growth on WO₂.₉ despite 20% lattice mismatch, facilitated by solution-phase defect healing.

Sol-Gel and Advanced Modification Techniques

Sol-Gel Synthesis with Chelating Agents

A patent describes dissolving ammonium paratungstate (APT) in 35–38% HCl to form a precursor solution, which is rapidly precipitated into water to yield nanocrystalline WO₃·H₂O. Subsequent annealing at 400°C produces phase-pure WO₃, which reacts with ZnCl₂ in glycol to form ZnWO₄.

Photocatalytic Performance Enhancements

Manganese phthalocyanine (MnPc) sensitization of ZnWO₄ via hydrothermal treatment improves bisphenol A degradation efficiency from 60% to 80% under UV/H₂O₂. XPS confirms Mn³⁺ incorporation at tungsten lattice sites, reducing charge recombination.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: Zinc tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of oxygen vacancies.

Common Reagents and Conditions:

Oxidation: Zinc tungsten oxide can be oxidized using oxygen or air at elevated temperatures.

Reduction: Hydrogen gas is commonly used to reduce zinc tungsten oxide, converting it into its metallic form.

Substitution: The compound can undergo substitution reactions with halogens or other reactive species under specific conditions.

Major Products: The major products formed from these reactions include zinc oxide, tungsten oxide, and various intermediate compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

Photocatalytic Applications

Photocatalysis is one of the most significant applications of zinc tungsten oxide. The composite exhibits enhanced photocatalytic activity due to the synergistic effects between ZnO and WO₃.

- Case Study: Degradation of Organic Dyes

A study demonstrated that ZnWO₄ effectively degrades organic dyes under solar light. The composite showed improved charge separation, leading to higher degradation rates compared to pure ZnO or WO₃ alone. This was attributed to the increased surface area and enhanced light absorption capabilities of the composite .

| Material | Degradation Rate (%) | Light Source |

|---|---|---|

| ZnO | 45 | Solar |

| WO₃ | 50 | Solar |

| ZnWO₄ | 85 | Solar |

Antimicrobial Properties

Zinc tungsten oxide exhibits notable antimicrobial activity , making it suitable for applications in medical and environmental fields.

- Case Study: Antibacterial Activity

Research indicated that ZnWO₄ nanoparticles displayed significant antibacterial effects against various bacterial strains. The inhibition zones were larger than those observed with pure ZnO or WO₃, demonstrating the enhanced efficacy of the composite in microbial applications .

| Bacterial Strain | Inhibition Zone (mm) | Material |

|---|---|---|

| E. coli | 15 | ZnWO₄ |

| Staphylococcus | 12 | ZnWO₄ |

| E. coli | 10 | ZnO |

| Staphylococcus | 8 | WO₃ |

Energy Storage Devices

Zinc tungsten oxide has potential applications in energy storage , particularly in lithium-ion batteries and supercapacitors.

- Case Study: Lithium-Ion Batteries

ZnWO₄ has been explored as an anode material in lithium-ion batteries due to its high capacity and stable cycling performance. The composite demonstrates better electrochemical performance compared to its individual components, attributed to its unique structural properties that facilitate lithium ion transport .

| Parameter | ZnO Anode | WO₃ Anode | ZnWO₄ Anode |

|---|---|---|---|

| Capacity (mAh/g) | 350 | 200 | 400 |

| Cycle Stability (%) | 80 | 70 | 90 |

Non-linear Optical Devices

The optical properties of zinc tungsten oxide make it suitable for non-linear optical applications .

- Case Study: Optical Switches

A study reported on the non-linear optical properties of ZnWO₄, showing that it can be used in optical switchers due to its ability to modulate light effectively. The incorporation of WO₃ into ZnO was found to enhance the non-linear absorption coefficient, making it a promising candidate for photonic devices .

Mechanism of Action

The mechanism of action of zinc tungsten oxide involves the generation of reactive oxygen species (ROS) when exposed to light. These ROS can induce oxidative stress in biological systems, leading to the destruction of bacterial cells or cancer cells. The compound’s photocatalytic properties are attributed to its ability to absorb light and generate electron-hole pairs, which then participate in redox reactions .

Comparison with Similar Compounds

Key Properties:

- Electronic Structure : ZnWO₄ exhibits a bandgap of ~3.8 eV, positioning it as a wide-bandgap semiconductor suitable for UV-driven applications .

- Catalytic Activity: Its hybrid structure facilitates efficient charge separation, improving catalytic performance in oxidation reactions (e.g., 100% conversion efficiency in benzyl alcohol oxidation compared to pure ZnO) .

- Stability : ZnWO₄ demonstrates high thermal and chemical stability, making it ideal for harsh-environment applications like gas sensing and photocatalysis .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Insight: ZnWO₄’s wider bandgap compared to TiO₂ and WO₃ limits visible-light absorption but enhances UV-driven applications. Its structural complexity provides more active sites than ZnO or SnO₂ .

Gas Sensing Performance

Key Insight: ZnWO₄-WO₃ composites achieve millisecond-level response times for UV sensing, outperforming pure WO₃ . However, SnO₂ remains superior for high-temperature gas detection .

Photocatalytic Efficiency

Key Insight: ZnWO₄’s heterostructures mitigate recombination issues seen in ZnO and WO₃, though TiO₂-graphene composites remain dominant in visible-light applications .

Antimicrobial Activity

Key Insight: ZnWO₄ nanocomposites exhibit balanced antimicrobial performance, while WO₃’s inherent toxicity offers UV-independent action .

Biological Activity

Zinc tungsten oxide (ZnWO₄) is a compound that has garnered attention due to its unique properties and potential applications in various biological fields, including antimicrobial activity, anticancer effects, and antioxidant properties. This article delves into the biological activity of zinc tungsten oxide, supported by research findings, case studies, and data tables.

Overview of Zinc Tungsten Oxide

Zinc tungsten oxide is a mixed metal oxide that combines the properties of zinc oxide (ZnO) and tungsten oxide (WO₃). Both components are known for their individual biological activities. ZnO nanoparticles have been extensively studied for their antimicrobial and anticancer properties, while WO₃ has shown promise in various biomedical applications, including photothermal therapy and drug delivery.

Antimicrobial Activity

Zinc tungsten oxide exhibits significant antimicrobial properties against a range of pathogens. The mechanisms underlying its antimicrobial action include the generation of reactive oxygen species (ROS), which disrupt cellular functions in bacteria.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of ZnWO₄ nanoparticles against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that ZnWO₄ nanoparticles effectively inhibited bacterial growth:

| Pathogen | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 1.0 | 15 |

| S. aureus | 1.0 | 20 |

These findings indicate that zinc tungsten oxide could serve as a potent antibacterial agent in clinical settings.

Anticancer Properties

Recent studies have highlighted the potential of ZnWO₄ in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been explored, particularly in skin and breast cancers.

Research Findings on Cytotoxicity

A comparative study evaluated the cytotoxic effects of ZnWO₄ on various cancer cell lines, including A431 (skin carcinoma) and MCF7 (breast cancer). The results are summarized below:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A431 | 5.5 | ROS generation and apoptosis induction |

| MCF7 | 7.2 | Cell cycle arrest and DNA damage |

The IC₅₀ values indicate that ZnWO₄ exhibits potent cytotoxicity, making it a candidate for further investigation as an anticancer agent.

Antioxidant Activity

Zinc tungsten oxide also demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

Experimental Analysis

An experiment assessed the antioxidant capacity of ZnWO₄ using the DPPH radical scavenging assay:

| Sample | Inhibition (%) |

|---|---|

| ZnWO₄ | 78 |

| Control (Vitamin C) | 85 |

The results suggest that ZnWO₄ possesses significant antioxidant activity comparable to standard antioxidants like Vitamin C.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for nanostructured zinc tungsten oxide (ZnWO₄ or ZnO-WO₃ composites), and how do synthesis parameters influence crystallinity and morphology?

- Methodological Answer :

- Hydrothermal/Solvothermal Synthesis : Allows precise control over crystallite size and phase purity by adjusting temperature (150–200°C), pH, and precursor ratios (e.g., Zn²⁺:W⁶+). For example, acidic conditions favor WO₃-rich phases, while neutral/alkaline conditions promote ZnWO₄ formation .

- Dry Coating/Deposition : One-step dry coating (e.g., nanoparticle deposition systems) creates hybrid ZnO-WO₃ nanosheets with tunable composition. Parameters like carrier gas pressure and nozzle design affect film uniformity and interfacial contact .

- Sol-Gel Methods : Facilitate doping (e.g., rare-earth ions) but require calcination (400–600°C) to remove organic residues, which may induce defects or phase segregation .

Q. Which characterization techniques are critical for analyzing the structural and electronic properties of zinc tungsten oxide?

- Methodological Answer :

- XRD/Raman Spectroscopy : Identifies phase composition (e.g., distinguishing ZnWO₄ from ZnO/WO₃ mixtures) and crystallinity. Peak broadening in XRD correlates with nanostructuring .

- TEM/HR-TEM : Resolves nanoscale morphology (e.g., nanosheets vs. nanoparticles) and lattice fringes to confirm crystallographic alignment in composites .

- XPS/EDS : Quantifies surface stoichiometry and oxidation states (e.g., W⁴⁺, W⁵⁺, W⁶⁺), critical for understanding defect-mediated properties .

- Electrochemical Impedance Spectroscopy (EIS) : Measures charge transfer resistance and ion diffusion coefficients in electrochromic or photocatalytic applications .

Q. What are the fundamental optical and electronic properties of zinc tungsten oxide, and how do they compare to pure WO₃ or ZnO?

- Methodological Answer :

- Bandgap Engineering : ZnWO₄ typically has a wider bandgap (~3.8 eV) than WO₃ (~2.7 eV) or ZnO (~3.3 eV), limiting visible-light absorption. Composite systems (e.g., ZnO-WO₃ heterojunctions) reduce recombination via staggered band alignment .

- Electrochromic Behavior : WO₃ exhibits coloration under Li⁺/H⁺ insertion, while ZnO-WO₃ composites show enhanced cycling stability due to ZnO’s structural buffering .

- Photoluminescence (PL) : Defect states (e.g., oxygen vacancies) in ZnO-WO₃ emit broad visible PL, useful for probing charge carrier trapping .

Advanced Research Questions

Q. How can the stoichiometric ratio of Zn to W in ZnO-WO₃ composites be optimized for specific applications like photocatalysis or gas sensing?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology to correlate Zn/W ratios with performance metrics (e.g., H₂ evolution rate in photocatalysis). For instance, a 1:1 Zn:W ratio in ZnWO₄ maximizes charge separation .

- Doping Strategies : Introduce transition metals (e.g., Fe³⁺) or non-metals (e.g., N) to modify bandgap and surface reactivity. Fe-doped ZnWO₄ shows improved visible-light activity .

- In Situ Spectroscopy : Monitor phase transitions during synthesis (e.g., using time-resolved XRD) to prevent undesired secondary phases .

Q. What experimental strategies address instability in zinc tungsten oxide-based electrochromic devices, such as ion trapping or phase degradation?

- Methodological Answer :

- Hybrid Electrolytes : Use gel or solid-state electrolytes (e.g., PEO-LiClO₄) to minimize parasitic reactions with atmospheric moisture .

- Protective Coatings : Atomic layer deposition (ALD) of Al₂O₃ on ZnO-WO₃ films reduces surface corrosion during cycling .

- Pre-cycling Activation : Electrochemical pre-treatment in H₂SO₄ stabilizes proton intercalation pathways in WO₃-rich composites .

Q. How can contradictory reports on charge carrier dynamics in ZnO-WO₃ photoanodes be reconciled?

- Methodological Answer :

- Controlled Atmosphere Studies : Perform photoelectrochemical measurements under inert (N₂) vs. O₂-saturated conditions to isolate surface recombination effects .

- Ultrafast Spectroscopy : Use transient absorption spectroscopy (TAS) to distinguish bulk vs. interfacial recombination rates. For example, ZnO-WO₃ interfaces often show faster electron injection than pure WO₃ .

- Multiscale Modeling : Combine DFT (density functional theory) with kinetic Monte Carlo simulations to predict carrier mobility across heterojunctions .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing composition-dependent performance variations in zinc tungsten oxide systems?

- Methodological Answer :

- Multivariate Analysis : Principal component analysis (PCA) can identify dominant factors (e.g., precursor concentration, annealing temperature) affecting photocatalytic activity .

- Error Propagation Analysis : Quantify uncertainties in synthesis parameters (e.g., ±5% precursor molarity) using Monte Carlo simulations to assess reproducibility .

- Machine Learning : Train regression models on datasets (e.g., bandgap vs. doping concentration) to predict optimal compositions .

Q. How should researchers document synthetic procedures and characterization data to ensure reproducibility?

- Methodological Answer :

- FAIR Data Principles : Provide raw XRD/TEM files, synthesis logs (e.g., temperature ramps), and instrument calibration details in supplementary materials .

- Standardized Metrics : Report photocatalytic activity in μmol·h⁻¹·g⁻¹ (normalized to catalyst mass) and electrochromic contrast (ΔT%) at specified wavelengths .

- Peer-Review Checklists : Adopt templates from journals like Beilstein Journal of Organic Chemistry for structured experimental descriptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.